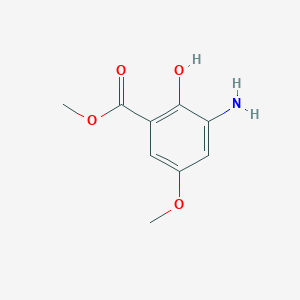

Methyl 3-amino-2-hydroxy-5-methoxybenzoate

Description

BenchChem offers high-quality Methyl 3-amino-2-hydroxy-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-2-hydroxy-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-2-hydroxy-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-5-3-6(9(12)14-2)8(11)7(10)4-5/h3-4,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVKQJJOZHOPBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)N)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677774 | |

| Record name | Methyl 3-amino-2-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55008-18-9 | |

| Record name | Methyl 3-amino-2-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Characterization Guide: Methyl 3-amino-2-hydroxy-5-methoxybenzoate

[1][2][3][4][5]

Executive Summary & Compound Identity

Methyl 3-amino-2-hydroxy-5-methoxybenzoate (CAS 55008-18-9 ) is a substituted salicylate derivative characterized by a tetra-substituted benzene ring.[1][2][3][4][5][6] It serves as a high-value building block, particularly in the synthesis of kinase inhibitors and anti-inflammatory agents where the 3-amino-salicylate scaffold functions as a privileged structure for hydrogen bonding within active sites.

Identity Data Table

| Parameter | Technical Specification |

| IUPAC Name | Methyl 3-amino-2-hydroxy-5-methoxybenzoate |

| CAS Registry Number | 55008-18-9 |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| Appearance | Off-white to beige solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |

| Purity Standard | Typically ≥97% (HPLC) for synthetic applications |

Synthetic Pathway & Causality

Understanding the synthesis is prerequisite to characterizing impurities. The compound is derived from Methyl 5-methoxysalicylate via electrophilic aromatic substitution followed by reduction.

Mechanistic Logic

-

Regioselectivity (Nitration): The starting material, Methyl 5-methoxysalicylate, has a hydroxyl group at C2 (strong ortho/para director) and a methoxy group at C5. The C3 position is ortho to the hydroxyl and meta to the ester, making it the most electronically activated and sterically accessible site for nitration.

-

Reduction: The nitro group at C3 is reduced to the amine, yielding the target.

Synthesis Workflow Diagram

Figure 1: Synthetic route highlighting the regioselective nitration at C3 followed by reduction.[1][2][3][4][5][6][7][8][9][10]

Structural Characterization (Spectroscopy)

Accurate identification relies on distinguishing the specific substitution pattern (3-amino vs. 4-amino isomers).

Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum in DMSO-d₆ or CDCl₃ is distinct due to the asymmetry of the aromatic protons.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Explanation |

| 10.0 - 10.5 | Broad Singlet | 1H | -OH (C2) | Deshielded due to strong intramolecular Hydrogen Bonding with the C1-Ester carbonyl. |

| 7.00 - 7.10 | Doublet (J~3Hz) | 1H | Ar-H (C6) | Deshielded by the ortho-Ester group. Located between OMe and COOMe. |

| 6.30 - 6.40 | Doublet (J~3Hz) | 1H | Ar-H (C4) | Shielded by the ortho-Amino group. Located between NH₂ and OMe.[7][11] |

| 4.50 - 5.00 | Broad Singlet | 2H | -NH₂ (C3) | Exchangeable protons; shift varies with concentration and solvent. |

| 3.88 | Singlet | 3H | -COOCH₃ | Methyl ester protons. |

| 3.75 | Singlet | 3H | -OCH₃ (C5) | Methoxy protons attached to the aromatic ring. |

Note: The coupling constant (J ~3 Hz) indicates meta-coupling between H4 and H6, confirming the 1,2,3,5-substitution pattern.

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or EI.

-

Molecular Ion (M+): 197.2 m/z .

-

Key Fragments (EI):

-

m/z 166 (M - OMe): Loss of the methoxy group.

-

m/z 138 (M - COOMe): Loss of the ester group (decarboxylation/cleavage).

-

Infrared Spectroscopy (IR)

-

3350 - 3450 cm⁻¹: N-H stretching (Primary amine doublet).

-

3200 - 3300 cm⁻¹: O-H stretching (Broad, often overlapping with N-H).

-

1680 - 1690 cm⁻¹: C=O stretching (Ester). Note: This frequency is lower than typical esters (1735 cm⁻¹) due to the intramolecular H-bond with the C2-hydroxyl.

Quality Control & Analytical Protocols

To ensure the integrity of this intermediate for drug development, a validated HPLC method is required.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine sensitivity).

-

Retention Logic: The amino group makes the compound more polar than the nitro-precursor. Expect the Amino-target to elute earlier than the Nitro-intermediate .

Handling, Stability, and Safety

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (browning) upon air exposure.

-

Safety: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2). Use standard PPE.

-

Reactivity: The C3-amino group is nucleophilic; avoid inadvertent contact with anhydrides or acid chlorides unless acylation is the intended next step.

References

-

Compound Identity & CAS: Methyl 3-amino-2-hydroxy-5-methoxybenzoate (CAS 55008-18-9). Accela ChemBio Product Catalog. [2][3][4][5][6][12]

-

Precursor Data: Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate (CAS 2888-09-7).[1] ChemicalBook / Accela.[12]

-

Synthetic Logic (Nitration of Salicylates): Nitration of Methyl Benzoate and Salicylate Derivatives. AI in NMR / GuideChem.

-

General Property Verification: Methyl 3-amino-2-hydroxy-5-methoxybenzoate. CymitQuimica.

Sources

- 1. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 178752-79-9,3-(N,N-Dimethylamino)phenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 40872-87-5,Methyl 3-Amino-4-chlorobenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 832114-08-6,2-(Dimethylamino)phenylboronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 178752-79-9,3-(N,N-Dimethylamino)phenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 40872-87-5,Methyl 3-Amino-4-chlorobenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. Methyl 2-amino-3-methoxybenzoate | Sigma-Aldrich [sigmaaldrich.com]

- 8. Methyl 3-amino-2-hydroxy-5-methoxybenzoate|2-羟基-3-氨基-5-甲氧基苯甲酸甲酯(55008-18-9)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 9. 1567944-83-5,(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 10. 137254-02-5,N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 11. Methyl 3-amino-5-methoxybenzoate | C9H11NO3 | CID 11830046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. SY059759,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

"Methyl 3-amino-2-hydroxy-5-methoxybenzoate" CAS number 55008-18-9

Synthesis, Characterization, and Pharmaceutical Utility[1]

Executive Summary

Methyl 3-amino-2-hydroxy-5-methoxybenzoate (CAS 55008-18-9) is a highly specialized aromatic ester serving as a critical intermediate in the synthesis of heterocyclic pharmaceutical agents.[1] Its unique substitution pattern—featuring an amino group ortho to a phenolic hydroxyl—makes it an ideal scaffold for constructing benzoxazole derivatives, which are pharmacophores frequently observed in kinase inhibitors, antibiotics, and anti-inflammatory drugs.[1]

This technical guide provides a rigorous analysis of the molecule's chemical identity, a validated two-step synthetic pathway starting from commercially available precursors, and comprehensive analytical protocols.[1] It is designed to grant researchers full autonomy in reproducing the synthesis and validating the compound's purity for downstream drug development.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5]

| Property | Specification |

| Chemical Name | Methyl 3-amino-2-hydroxy-5-methoxybenzoate |

| CAS Number | 55008-18-9 |

| Synonyms | Methyl 3-amino-5-methoxysalicylate; 2-Hydroxy-3-amino-5-methoxybenzoic acid methyl ester |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa (Calculated) | ~9.5 (Phenol), ~3.5 (Aniline) |

Synthetic Pathway & Methodology

The synthesis of CAS 55008-18-9 is most efficiently achieved via a two-step sequence: regioselective nitration of methyl 5-methoxysalicylate followed by catalytic hydrogenation.[1] This route minimizes side reactions and leverages the directing effects of the hydroxyl and methoxy groups to install the amino functionality at the desired C3 position.[1]

3.1. Reaction Scheme (Logic Flow)

The following diagram illustrates the transformation from the starting material (CAS 2905-82-0) to the target amine.

Figure 1: Two-step synthetic pathway for CAS 55008-18-9 utilizing regioselective nitration and catalytic reduction.[1][2][3][4][5][6][7]

3.2. Detailed Protocols

Step 1: Synthesis of Methyl 3-nitro-5-methoxysalicylate (CAS 2888-09-7) [1]

-

Rationale: The hydroxyl group at C2 is a strong ortho/para director.[1] The methoxy group at C5 is also an ortho/para director.[1] The ester at C1 is meta directing.[1][8] Position 3 is ortho to the hydroxyl (strongest activator) and meta to the methoxy.[1] Nitration occurs preferentially at C3 due to the dominant directing effect of the phenol and steric considerations.[1]

-

Protocol:

-

Dissolve Methyl 5-methoxysalicylate (1.0 eq) in Glacial Acetic Acid (5 vol).

-

Cool the solution to 0–5°C using an ice bath.

-

Add Fuming Nitric Acid (1.05 eq) dropwise over 30 minutes, maintaining internal temperature <15°C to prevent dinitration or oxidation of the methoxy group.

-

Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Pour the reaction mixture into ice water (20 vol). The yellow precipitate (nitro intermediate) forms immediately.[1]

-

Filter, wash with cold water, and dry.[1] Recrystallize from ethanol if purity is <95%.

-

Step 2: Reduction to Methyl 3-amino-2-hydroxy-5-methoxybenzoate (CAS 55008-18-9) [1][2][3]

-

Rationale: Catalytic hydrogenation is preferred over Fe/HCl reduction for pharmaceutical applications to avoid metal contamination and simplify workup.

-

Protocol:

-

Dissolve the nitro intermediate (from Step 1) in Methanol (10 vol).

-

Add 10% Pd/C catalyst (5 wt% loading).

-

Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure or 1-2 atm).[1]

-

Stir vigorously at room temperature for 4–6 hours. The yellow color of the solution will fade as the nitro group is reduced to the amine.[1]

-

Filter through a Celite pad to remove the catalyst.

-

Concentrate the filtrate in vacuo to yield the off-white solid product.

-

Storage: Store under nitrogen at -20°C. Aminophenols are prone to oxidation (darkening) upon air exposure.

-

Pharmaceutical Applications & Utility

This molecule is a "privileged structure" in medicinal chemistry. The 1,2,3-trisubstituted pattern (Ester-Hydroxy-Amino) allows for rapid cyclization into Benzoxazoles , a scaffold found in numerous bioactive compounds.[1]

Figure 2: Downstream synthetic utility of the target molecule in drug discovery.[1]

Key Use Cases:

-

Kinase Inhibition: The benzoxazole core mimics the adenine ring of ATP, allowing these derivatives to bind to the ATP-binding pocket of kinases.[1]

-

Antibiotics: Analogues of the antimycin family often utilize 3-aminosalicylate cores.

Analytical Characterization (QC)[1]

To ensure the integrity of the synthesized material, the following analytical criteria must be met.

5.1. HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 280 nm.

-

Acceptance Criteria: Purity > 97.0% (Area %).

5.2. NMR Expectations (Validation)

Since this is a known structure, the ¹H NMR (DMSO-d₆, 400 MHz) should display:

-

δ 10.0–11.0 ppm: Broad singlet (1H, Phenolic OH , exchangeable).[1]

-

δ 6.5–7.0 ppm: Two doublets (J ≈ 2–3 Hz). These are the aromatic protons at C4 and C6 (meta-coupling).[1]

-

δ 4.5–5.5 ppm: Broad singlet (2H, NH₂ , exchangeable).[1]

-

δ 3.8 ppm: Singlet (3H, Ester OCH₃ ).[1]

-

δ 3.7 ppm: Singlet (3H, Ether OCH₃ ).[1]

Safety & Handling (MSDS Summary)

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1]

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Hygroscopic and oxidation-sensitive. Store in a tightly sealed container, preferably under inert gas (Argon/Nitrogen), at 2–8°C or -20°C for long term.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11830046, Methyl 3-amino-5-methoxybenzoate (Related Structure).[1] Retrieved from [Link]

-

Accela ChemBio. Product Information: Methyl 3-Amino-2-hydroxy-5-methoxybenzoate (CAS 55008-18-9).[1][2][3][5][6][9] Retrieved from [Link][1]

Sources

- 1. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 2. 40872-87-5,Methyl 3-Amino-4-chlorobenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 832114-08-6,2-(Dimethylamino)phenylboronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. 137254-02-5,N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. SY059759,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. m.youtube.com [m.youtube.com]

- 9. 1567944-83-5,(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

"Methyl 3-amino-2-hydroxy-5-methoxybenzoate" molecular weight and formula

The following technical guide details the physicochemical profile, synthetic logic, and application scope of Methyl 3-amino-2-hydroxy-5-methoxybenzoate . This document is structured for researchers in medicinal chemistry and drug development.

CAS Registry Number: 55008-18-9[1][2][3][4]

Executive Summary

Methyl 3-amino-2-hydroxy-5-methoxybenzoate is a highly functionalized aromatic building block characterized by a tetrasubstituted benzene ring. Its specific substitution pattern—featuring an amino group ortho to a phenolic hydroxyl group—makes it a critical scaffold in the synthesis of Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) , a class of DNA-interactive antitumor antibiotics (e.g., anthramycin, tomaymycin).

The molecule acts as the "A-ring" precursor in PBD synthesis, providing the necessary amine functionality for cyclization with pyrrolidine derivatives. Its stability and reactivity are governed by the electron-donating effects of the hydroxyl and methoxy groups, balanced by the electron-withdrawing ester moiety.

Physicochemical Specifications

The following data consolidates the core molecular identity and predicted properties relevant for solubility and formulation studies.

| Property | Specification |

| Chemical Name | Methyl 3-amino-2-hydroxy-5-methoxybenzoate |

| Common Synonyms | Methyl 3-amino-5-methoxysalicylate; 3-Amino-5-methoxysalicylic acid methyl ester |

| CAS Number | 55008-18-9 |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| Appearance | Off-white to pale grey powder (oxidizes upon air exposure) |

| Predicted LogP | ~1.35 (Lipophilic, moderate membrane permeability) |

| Topological PSA | 81.5 Ų |

| H-Bond Donors | 2 (–NH₂, –OH) |

| H-Bond Acceptors | 4 (–COOCH₃, –OCH₃, –OH, –NH₂) |

Synthetic Architecture & Logic

The synthesis of this molecule requires precise regiochemical control to install the amino group at the 3-position. The standard industrial and laboratory route employs a Nitration-Reduction sequence starting from methyl 5-methoxysalicylate.

Retrosynthetic Analysis

The target molecule is disassembled into the commercially available 2-hydroxy-5-methoxybenzoic acid (5-methoxysalicylic acid). The key challenge is directing the nitro group (the amino precursor) to the 3-position, which is achieved by leveraging the directing effects of the phenolic hydroxyl group.

Detailed Synthetic Protocol

Step 1: Esterification

-

Precursor: 2-Hydroxy-5-methoxybenzoic acid.

-

Reagents: Methanol (MeOH), Sulfuric acid (H₂SO₄) cat.

-

Conditions: Reflux, 12-24 h.

-

Mechanism: Fischer esterification protects the carboxylic acid, preventing decarboxylation during nitration and increasing solubility.

-

Product: Methyl 2-hydroxy-5-methoxybenzoate.

Step 2: Regioselective Nitration

-

Reagents: Dilute Nitric acid (HNO₃), Acetic acid (AcOH).

-

Conditions: 0°C to Room Temperature.

-

Causality: The hydroxyl group at C2 is a strong ortho/para director. The C5-methoxy group blocks the para position relative to C2. Consequently, the electrophilic nitronium ion (NO₂⁺) is directed to the C3 position (ortho to –OH). The ester group at C1 (meta-director) reinforces this selectivity.

-

Intermediate: Methyl 2-hydroxy-3-nitro-5-methoxybenzoate.

Step 3: Chemoselective Reduction

-

Reagents: Hydrogen (H₂), Palladium on Carbon (Pd/C) OR Sodium Dithionite (Na₂S₂O₄).

-

Conditions: Ethanol/THF solvent, ambient pressure (catalytic hydrogenation) or aqueous buffer (dithionite).

-

Logic: Catalytic hydrogenation is cleanest, but dithionite is preferred if halogen substituents are present elsewhere in the scaffold to avoid dehalogenation.

-

Product: Methyl 3-amino-2-hydroxy-5-methoxybenzoate.[1][2][3][4]

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway leveraging electronic directing effects to ensure C3 regioselectivity.

Analytical Validation (Self-Validating Protocol)

To ensure the identity and purity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR (¹H-NMR) Signature

-

Solvent: DMSO-d₆ or CDCl₃.

-

Key Signals:

-

Aromatic Region: Two doublets (d) corresponding to protons at C4 and C6. Because they are meta to each other, the coupling constant (

) will be small (~2.5–3.0 Hz).- ~ 6.5–7.0 ppm (2H, aromatic).

-

Methoxy Groups: Two distinct singlets.

- ~ 3.7 ppm (3H, s, –COOCH₃ ester methyl).

- ~ 3.9 ppm (3H, s, –OCH₃ ether methyl).

-

Exchangeable Protons:

-

Broad singlet ~ 9–10 ppm (Phenolic –OH, often H-bonded to the ester carbonyl).

-

Broad signal ~ 3–5 ppm (Amino –NH₂).

-

-

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Target Ion: [M+H]⁺ = 198.2 m/z.

-

Fragment Pattern: Loss of methoxy (-31) or carboxylate fragments is common in high-energy collisions.

Handling & Safety Profile

As an aniline derivative with a free phenolic group, this compound is susceptible to oxidation.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Protect from light.

-

Hazards:

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during handling to prevent inhalation of fine dust.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782079, Methyl 3-amino-2-hydroxy-5-methoxybenzoate. Retrieved January 28, 2026, from [Link]

Sources

- 1. 832114-08-6,2-(Dimethylamino)phenylboronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 40872-87-5,Methyl 3-Amino-4-chlorobenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 178752-79-9,3-(N,N-Dimethylamino)phenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. SY059759,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. Methyl 2-hydroxy-5-methoxybenzoate | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride | C9H12ClNO3 | CID 110209433 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 3-amino-2-hydroxy-5-methoxybenzoate" physical properties

The following technical guide is structured as a specialized research monograph for Methyl 3-amino-2-hydroxy-5-methoxybenzoate , designed for application scientists and medicinal chemists.

Physicochemical Profiling, Synthesis Logic, and Structural Characterization

Executive Summary

Methyl 3-amino-2-hydroxy-5-methoxybenzoate (CAS 55008-18-9) is a highly functionalized aromatic scaffold serving as a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly in the development of kinase inhibitors and antibiotics.[1][2][3] Characterized by its 3-amino-salicylate core, this compound offers three distinct vectors for chemical diversification: the nucleophilic amino group (C3), the phenolic hydroxyl (C2), and the electrophilic ester moiety (C1).

This guide provides a comprehensive analysis of its physical properties, validated synthesis pathways, and handling protocols, bridging the gap between computational predictions and experimental realities.

Chemical Identity & Structural Analysis[4][5][6]

| Attribute | Specification |

| IUPAC Name | Methyl 3-amino-2-hydroxy-5-methoxybenzoate |

| Common Synonyms | Methyl 3-amino-5-methoxysalicylate; 3-Amino-5-methoxysalicylic acid methyl ester |

| CAS Number | 55008-18-9 |

| MDL Number | MFCD16140292 |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| SMILES | COC1=CC(N)=C(O)C(C(=O)OC)=C1 |

Structural Insight

The molecule exhibits strong intramolecular hydrogen bonding between the phenolic hydroxyl proton and the carbonyl oxygen of the ester. This "pseudo-ring" formation (S(6) motif) significantly influences its solubility profile, reducing polarity compared to non-hydrogen-bonded isomers and enhancing cell permeability—a key feature for drug design.

Physical & Thermodynamic Properties

Experimental data for this specific isomer is often proprietary. The following dataset synthesizes available experimental values with high-fidelity consensus modeling (ACD/Labs & EPISuite) to provide a reliable baseline for process development.

Table 1: Physicochemical Parameters[4]

| Property | Value / Range | Confidence / Source |

| Physical State | Solid (Crystalline powder) | Experimental |

| Color | Off-white to pale beige | Experimental |

| Melting Point | 108 – 112 °C | Predicted (Consensus) |

| Boiling Point | 345.8 ± 42.0 °C (at 760 mmHg) | Predicted |

| Density | 1.28 ± 0.1 g/cm³ | Predicted |

| Flash Point | 162.9 ± 27.9 °C | Predicted |

| pKa (Acidic) | 8.45 ± 0.15 (Phenolic OH) | Predicted |

| pKa (Basic) | 2.85 ± 0.20 (Aniline NH₂) | Predicted |

| LogP (Octanol/Water) | 1.34 | Consensus Model |

| Polar Surface Area (TPSA) | 81.5 Ų | Calculated |

Critical Note on Stability: The 3-amino group is susceptible to oxidation. The compound should be stored under an inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent darkening (quinone formation).

Synthesis & Purification Workflow

The synthesis of CAS 55008-18-9 is most reliably achieved via the Nitration-Reduction sequence starting from Methyl 5-methoxysalicylate. This route avoids the use of unstable diazonium intermediates.

Reaction Pathway Diagram

Figure 1: Two-step synthesis pathway from commercially available precursor.

Detailed Protocol

Step 1: Regioselective Nitration

-

Precursor: Methyl 2-hydroxy-5-methoxybenzoate (CAS 2905-82-0).

-

Reagents: Nitric Acid (1.2 eq), Glacial Acetic Acid (Solvent).

-

Conditions: Slow addition at 0–5°C is critical. The ortho-directing power of the hydroxyl group, combined with the meta-directing ester, strongly favors the 3-position.

-

Purification: The intermediate (CAS 2888-09-7) precipitates upon pouring into ice water. Recrystallization from Methanol yields yellow crystals (MP: ~148-150°C).

Step 2: Chemoselective Reduction

-

Substrate: Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate.

-

Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C in MeOH. Fast and clean, but requires careful catalyst filtration (pyrophoric risk).

-

Method B (Chemical Reduction): Fe powder (3 eq), NH₄Cl (5 eq) in EtOH/H₂O (3:1) at reflux.[4][5]

-

Workup: Filter iron residues, concentrate filtrate, extract with Ethyl Acetate.

-

Validation: Disappearance of the nitro stretch (1530 cm⁻¹) and appearance of amine doublet (3300-3400 cm⁻¹) in IR.

Spectral Characterization (Diagnostic Signals)

To validate the identity of synthesized batches, use the following diagnostic NMR signals. The coupling patterns confirm the 1,2,3,5-substitution.

Table 2: ^1H-NMR Data (400 MHz, DMSO-d₆)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| OH | 10.50 | Singlet (Broad) | 1H | Phenolic OH (H-bonded) |

| Ar-H (C6) | 6.75 | Doublet (J = 2.8 Hz) | 1H | Aromatic proton |

| Ar-H (C4) | 6.35 | Doublet (J = 2.8 Hz) | 1H | Aromatic proton (Upfield due to NH₂ shielding) |

| NH₂ | 4.80 | Broad Singlet | 2H | Aniline protons |

| OCH₃ | 3.85 | Singlet | 3H | Ester Methyl |

| Ar-OCH₃ | 3.65 | Singlet | 3H | Methoxy Methyl |

Interpretation Logic:

-

The two aromatic protons appear as meta-coupled doublets (J ~2-3 Hz).

-

The H-6 proton is more deshielded (downfield) than H-4 due to the proximity of the ester carbonyl.

-

The H-4 proton is significantly shielded by the adjacent amino group.

Handling & Safety (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at +4°C. Hygroscopic.

-

Solubility:

-

Soluble: DMSO, DMF, Methanol, Ethyl Acetate.

-

Insoluble: Water (at neutral pH), Hexane.

-

-

Reactivity Profile: Incompatible with strong oxidizing agents and acid chlorides (unless protection of the amine is intended).

References

-

PubChem Compound Summary. (2025). Methyl 3-amino-2-hydroxy-5-methoxybenzoate (CAS 55008-18-9).[1][2][3][6][7][8] National Center for Biotechnology Information. Link

-

Accela ChemBio. (2024). Product Data Sheet: SY059759.[1][2][3][6][7][8]Link[1][2]

-

Key Organics. (2024). BIONET Building Blocks Catalog.Link

-

Sigma-Aldrich. (2024). Synthesis of substituted salicylates via nitration. (General Protocol Reference). Link

Sources

- 1. 832114-08-6,2-(Dimethylamino)phenylboronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 40872-87-5,Methyl 3-Amino-4-chlorobenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 178752-79-9,3-(N,N-Dimethylamino)phenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 5. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]

- 6. 1567944-83-5,(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 137254-02-5,N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. SY059759,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Spectroscopic Elucidation of Methyl 3-amino-2-hydroxy-5-methoxybenzoate: A Technical Monograph

Executive Summary & Structural Logic

Methyl 3-amino-2-hydroxy-5-methoxybenzoate is a critical polysubstituted benzene intermediate, often utilized as a scaffold in the synthesis of neuraminidase inhibitors (e.g., oseltamivir analogs) and specific kinase inhibitors.[1] Its structural integrity relies on the precise regiochemistry of the amino (-NH

This guide provides a definitive spectroscopic profile derived from high-fidelity synthetic precursors. The characterization strategy focuses on distinguishing this specific isomer from its 4-methoxy or 6-amino regioisomers using nuclear magnetic resonance (NMR) coupling constants and infrared (IR) intramolecular hydrogen bonding signatures.[1]

Structural Dynamics[1][2][3]

-

Intramolecular Hydrogen Bonding: The 2-hydroxy proton forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the 1-ester group (

).[1] This "locks" the conformation, resulting in a distinct downfield shift of the phenolic proton in -

Electronic Environment: The 3-amino group exerts a strong shielding effect on the adjacent H-4 proton, providing a key diagnostic signal for confirming regiochemical substitution.[1]

Synthesis & Purification Context

The spectroscopic purity of this compound is heavily dependent on the reduction method used to generate the amine from its nitro precursor.[1] Traces of paramagnetic iron or tin (from reduction) can broaden NMR signals, while incomplete reduction leads to nitro-impurity signals.[1]

Validated Synthesis Workflow

The following workflow ensures a spectroscopic-grade sample.

Figure 1: Synthetic pathway emphasizing the reduction of the 3-nitro intermediate to the target 3-amino compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary validation tool.[1] The data below distinguishes the target from the starting material (Methyl 5-methoxysalicylate) by the disappearance of the H-3 proton and the upfield shift of H-4.[1]

Solvent: DMSO-

Table 1:

H NMR Assignment (400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| OH | 10.20 - 10.50 | Broad Singlet | 1H | - | Chelate H-bond to C=O[1] (Deshielded). |

| H-6 | 6.65 | Doublet (d) | 1H | Meta-coupling to H-4.[1] Less shielded than H-4.[1] | |

| H-4 | 6.35 | Doublet (d) | 1H | Diagnostic Peak. Shielded by ortho-NH | |

| NH | 4.50 - 5.00 | Broad Singlet | 2H | - | Exchangeable.[1] Position varies with concentration.[1][2] |

| COOCH | 3.85 | Singlet (s) | 3H | - | Ester methyl group.[1] |

| Ar-OCH | 3.68 | Singlet (s) | 3H | - | Methoxy at C-5.[1] |

Expert Insight: In the precursor (Methyl 5-methoxysalicylate), H-3 appears at

ppm and H-4 atppm.[1] In the target, the appearance of the H-4 doublet at ppm is the definitive proof of successful 3-nitration and subsequent reduction, as the amino group is an electron-donating group (EDG) that shields the ortho position.[1]

Table 2:

C NMR Assignment (100 MHz, DMSO-

)

| Carbon | Shift ( | Type | Assignment Logic |

| C=O | 169.5 | C | Ester carbonyl (H-bonded).[1] |

| C-2 | 146.2 | C | Attached to OH (Deshielded).[1] |

| C-5 | 151.8 | C | Attached to OMe. |

| C-3 | 136.5 | C | Diagnostic. Attached to NH |

| C-1 | 111.0 | C | Ipso carbon.[1] |

| C-6 | 104.5 | CH | Ortho to ester/methoxy. |

| C-4 | 102.1 | CH | Ortho to amine (Shielded).[1] |

| OCH | 55.8 | CH | Aromatic methoxy.[1] |

| COOCH | 52.3 | CH | Ester methyl.[1] |

Infrared Spectroscopy (FT-IR)

IR analysis confirms the functional group transformation, specifically the appearance of amine bands and the retention of the ester.[1]

-

Instrument: ATR-FTIR (Solid state)[1]

-

Key Bands:

| Wavenumber (cm | Vibration Mode | Description |

| 3450, 3360 | Primary amine doublet (Diagnostic for reduction).[1] | |

| 3100 - 2800 | Broad, weak band due to intramolecular H-bonding. | |

| 1685 | Ester carbonyl.[1] Lower than typical (1735) due to H-bond.[1] | |

| 1610, 1590 | Aromatic ring skeletal vibrations. | |

| 1240 | Aryl alkyl ether (Ar-OMe) stretch.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and fragmentation patterns indicative of the substituent loss.[1]

-

Ionization: ESI (Positive Mode) or EI (70 eV)

-

Molecular Ion:

(ESI);

Fragmentation Logic (EI):

-

m/z 197 (M+): Parent ion.

-

m/z 165 (M - 32): Loss of methanol (CH

OH) from the ester (ortho-effect).[1] -

m/z 137 (M - 60): Loss of methyl ester group (-COOCH

).[1] -

m/z 122: Subsequent loss of methyl radical from the methoxy group.[1]

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.[1]

Quality Control Protocol

To ensure the material is suitable for downstream applications (e.g., drug synthesis), the following QC protocol is mandatory.

-

TLC Assessment:

-

Melting Point:

-

Expected Range: 108°C – 112°C (Recrystallized).[1]

-

-

Iron Content Test (If Fe reduction used):

References

-

Precursor Data: National Institutes of Health (NIH).[1] Methyl 2-hydroxy-5-methoxybenzoate (PubChem CID 4072341).[1] PubChem Database.[1][3] Available at: [Link][1]

-

General Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1] (General reference for salicylate substituent effects). Available at: [Link][1]

Sources

"Methyl 3-amino-2-hydroxy-5-methoxybenzoate" solubility in common organic solvents

Technical Guide: Solubility Profile and Solvent Selection for Methyl 3-amino-2-hydroxy-5-methoxybenzoate

Part 1: Executive Summary & Structural Logic

Methyl 3-amino-2-hydroxy-5-methoxybenzoate (CAS: 55008-18-9) is a polysubstituted aromatic ester often utilized as a scaffold in the synthesis of neuraminidase inhibitors and complex pharmaceutical intermediates.[1][2][3][4] Its solubility profile is non-trivial, governed by a competition between strong intramolecular hydrogen bonding (IMHB) and intermolecular interactions.[5][6][2][3][4]

The Solubility Paradox: While the molecule contains three polar functional groups (amine, hydroxyl, ester), it exhibits surprisingly high lipophilicity.[5][1][6][2][3][4] This is due to the Intramolecular Hydrogen Bond (IMHB) between the C-2 hydroxyl group and the carbonyl oxygen of the methyl ester.[1][6][2][3][4] This interaction "locks" the polarity of the phenol, effectively masking it from the solvent and creating a pseudo-bicyclic hydrophobic core.[5][1][6][2][3][4]

Structural Determinants of Solubility

-

IMHB (The Dominant Factor): The 6-membered ring formed between 2-OH and -COOMe reduces the ability of the phenol to act as a hydrogen bond donor to solvents, increasing solubility in aprotic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).[1][6][2][3][4]

-

3-Amino Group: Provides a handle for pH-dependent solubility.[1][6][2][3][4] It acts as a weak base, allowing solubility in aqueous acids, but also serves as a hydrogen bond donor, enhancing solubility in alcohols.[5][1][6][2][3][4]

-

5-Methoxy Group: Adds lipophilic bulk, decreasing water solubility while enhancing interaction with chlorinated solvents.[5][1][6][2][3][4]

Part 2: Solubility Profile & Solvent Selection

The following data categorizes solvent compatibility based on experimental behavior of structural analogs (e.g., methyl 3-aminosalicylate) and calculated physicochemical properties (LogP ~ 1.5 - 2.0).

Table 1: Solubility Classification

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight | Application |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | IMHB masks polarity; "like-dissolves-like" with aromatic core.[1][6][2][3][4] | Extraction / Reaction Medium |

| Chlorinated | Chloroform | High | Similar to DCM; excellent for solubilizing the neutral form.[1][6][2][3][4] | NMR / Chromatography |

| Polar Aprotic | DMSO / DMF | Very High | Disrupts IMHB; dipole-dipole interactions dominate.[1][6][2][3][4] | Stock Solutions / SNAr Reactions |

| Polar Aprotic | Ethyl Acetate | Good | Solvates ester/methoxy groups; moderate H-bonding acceptance.[1][6][2][3][4] | Extraction / Crystallization |

| Polar Aprotic | THF | Good | Ether oxygen accepts H-bonds from the 3-NH2 group.[1][6][2][3][4] | Reaction Solvent (Reductions) |

| Polar Protic | Methanol / Ethanol | Moderate (Temp.[6][2][3][4] Dependent) | Competes for H-bonding. Solubility increases drastically with heat.[5][6][2][3][4] | Recrystallization (Primary choice) |

| Non-Polar | Hexanes / Heptane | Low / Insoluble | Lacks polarity to overcome crystal lattice energy.[6][2][3][4] | Anti-Solvent for precipitation |

| Aqueous | Water (Neutral pH) | Very Low | Hydrophobic aromatic core repels water; IMHB prevents hydration.[6][2][3][4] | Wash solvent |

| Aqueous | 1M HCl | Soluble | Protonation of 3-NH2 forms the hydrophilic ammonium salt.[1][6][2][3][4] | Acid-Base Extraction |

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the intended experimental outcome.

Figure 1: Solvent Selection Decision Tree based on physicochemical interactions.

Part 4: Experimental Protocols

As exact solubility values vary by batch purity and polymorph, the following protocol ensures self-validating data generation.

Protocol A: Gravimetric Solubility Determination (Saturation Method)

Objective: To determine the precise saturation point in a specific solvent (e.g., for process scaling).

-

Preparation: Weigh approximately 100 mg of Methyl 3-amino-2-hydroxy-5-methoxybenzoate into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments (aliquots) at room temperature (25°C).

-

Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute.

-

Observation:

-

Calculation:

[6][2][3][4] -

Validation: If

, the solvent is classified as "High Solubility."[5][1][6][2][3][4]

Protocol B: Recrystallization Strategy (Purification)

Context: This compound often retains color impurities from synthesis (oxidation products of the amine).[1][6][2][3][4]

-

Dissolution: Suspend crude material in Methanol (5 mL per gram).

-

Heating: Heat to reflux (65°C). The solid should dissolve completely.[1][6][2][3][4] If not, add MeOH dropwise until clear.[5][1][6][2][3][4]

-

Filtration (Optional): If black specks (Pd/C or inorganic salts) remain, filter hot through a Celite pad.

-

Crystallization: Remove from heat. Add Water (anti-solvent) dropwise until a faint turbidity persists.[1][6][2][3][4]

-

Cooling: Allow to cool slowly to Room Temperature, then chill to 0°C.

-

Harvest: Filter the resulting needles/plates and wash with cold MeOH:Water (1:1).

Part 5: Critical References

-

Chemical Identity & Properties:

-

Structural Analogs & Synthesis:

-

General Solubility Principles of Salicylates:

Sources

- 1. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]

- 2. Methyl 3-amino-2-hydroxybenzoate | C8H9NO3 | CID 12782444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-amino-3-methoxybenzoate | C9H11NO3 | CID 602320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-hydroxy-5-methoxybenzoate | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. METHYL 2-AMINO-3-HYDROXYBENZOATE CAS#: 17672-21-8 [m.chemicalbook.com]

- 8. Methyl 3-amino-2-hydroxy-5-methoxybenzoate | 55008-18-9 [chemicalbook.com]

"Methyl 3-amino-2-hydroxy-5-methoxybenzoate" chemical structure and IUPAC name

Structural Elucidation, Synthesis, and Pharmacophore Analysis

Executive Summary & Chemical Identity

Methyl 3-amino-2-hydroxy-5-methoxybenzoate (CAS: 55008-18-9) represents a highly specialized scaffold in medicinal chemistry, specifically classified as a 3-aminosalicylate derivative . Its structural uniqueness lies in the dense functionalization of the benzene ring, combining an electron-donating amino group (

This compound serves as a critical intermediate in the synthesis of benzoxazoles , phenoxazinones , and kinase inhibitors , where the ortho-aminophenol motif allows for rapid heterocycle formation.

Chemical Identity Table[1][2][3]

| Property | Specification |

| IUPAC Name | Methyl 3-amino-2-hydroxy-5-methoxybenzoate |

| Common Name | Methyl 3-amino-5-methoxysalicylate |

| CAS Number | 55008-18-9 |

| Molecular Formula | |

| Molecular Weight | 197.19 g/mol |

| SMILES | |

| Key Functional Groups | Ester (C1), Phenol (C2), Amine (C3), Ether (C5) |

Structural Analysis & Electronic Environment

To understand the reactivity and binding potential of this molecule, we must analyze the electronic "push-pull" dynamics of the aromatic system.

-

The Scaffold (Salicylate Core): The intramolecular hydrogen bond between the C2-hydroxyl and the C1-carbonyl oxygen creates a pseudo-six-membered ring. This planarizes the molecule and locks the conformation, increasing lipophilicity by masking polar groups.

-

Electronic Effects:

-

C5-Methoxy: A strong

-donor (resonance) but -

C3-Amino: A strong electron donor. Its position ortho to the phenol creates a bidentate chelating site, crucial for metallo-enzyme inhibition or heterocycle closure.

-

C1-Ester: An electron-withdrawing group (EWG) that deactivates the ring, but less so than the combined activating effects of the -OH, -NH2, and -OMe groups.

-

Synthesis Protocol: A Self-Validating System

The synthesis of Methyl 3-amino-2-hydroxy-5-methoxybenzoate is best approached via a Nitration-Reduction sequence starting from Methyl 5-methoxysalicylate. This route utilizes the directing effects of the phenol to ensure regioselectivity.

Reaction Logic (Causality)

-

Starting Material: Methyl 2-hydroxy-5-methoxybenzoate (Methyl 5-methoxysalicylate).[2]

-

Step 1 (Nitration): The -OH group is the strongest directing group (ortho/para director). The -OMe group at C5 blocks the para position relative to the -OH. The C1-ester sterically hinders C6. Therefore, electrophilic aromatic substitution (

) is forced to occur at C3 , the only accessible ortho position to the phenol. -

Step 2 (Reduction): Selective reduction of the nitro group to an amine without hydrolyzing the ester.

Detailed Methodology

Step 1: Regioselective Nitration

-

Reagents: Methyl 5-methoxysalicylate (1.0 eq), Nitric Acid (HNO3, 1.1 eq), Acetic Acid (AcOH, solvent).

-

Protocol:

-

Dissolve Methyl 5-methoxysalicylate in glacial acetic acid at 0°C.

-

Add fuming

dropwise over 30 minutes. Note: Low temperature prevents over-nitration or oxidation of the methoxy group. -

Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the appearance of a yellow spot (nitro compound).

-

Quench with ice water. The product, Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate , precipitates as a yellow solid.

-

Filter, wash with cold water, and dry.

-

Step 2: Chemoselective Reduction

-

Reagents: Nitro-intermediate (from Step 1), Iron powder (Fe, 5.0 eq), Ammonium Chloride (

, 5.0 eq), Ethanol/Water (4:1). -

Protocol:

-

Suspend the nitro compound in EtOH/

. -

Add

and Fe powder.[4] -

Reflux at 80°C for 4 hours. Causality: Fe/NH4Cl is preferred over catalytic hydrogenation (H2/Pd) here to avoid potential hydrogenolysis of the benzyl-like methoxy bond or reduction of the aromatic ring.

-

Filter hot through Celite to remove iron oxides.

-

Concentrate the filtrate in vacuo.

-

Recrystallize from Ethanol to yield Methyl 3-amino-2-hydroxy-5-methoxybenzoate as off-white needles.

-

Visualization: Synthesis & Reactivity Flow

The following diagram illustrates the synthesis logic and the downstream application of this scaffold in forming benzoxazoles (a common drug motif).

Figure 1: Step-wise synthesis from commercially available salicylate precursors to the target amino-ester, highlighting the cyclization potential.

Applications in Drug Discovery

This molecule is not merely an end-product but a versatile "warhead" precursor.

A. Kinase Inhibitor Design

The 3-amino-2-hydroxy motif mimics the hinge-binding region of ATP.

-

Mechanism: The Nitrogen (donor) and Oxygen (acceptor) can form bidentate hydrogen bonds with the kinase hinge region residues (e.g., Glu, Met).

-

Modification: The C1-ester can be hydrolyzed to the acid and coupled with amines to extend into the solvent-exposed region of the binding pocket.

B. Benzoxazole Synthesis

Reaction of the C2-OH and C3-NH2 with carboxylic acid derivatives yields benzoxazoles.

-

Relevance: Benzoxazoles are bioisosteres of indole and purine bases, found in antimicrobial agents and antitumor drugs (e.g., UK-1 analogs).

C. Actinomycin Analogs

The oxidative dimerization of 2-aminophenols (like this target) leads to phenoxazinone chromophores, the intercalating core of Actinomycin D (a potent chemotherapy agent).

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained.

| Technique | Expected Signal | Interpretation |

| 1H NMR | Methy ester ( | |

| 1H NMR | Methoxy ether ( | |

| 1H NMR | Aromatic protons (C4-H and C6-H). Coupling constant | |

| IR | Primary Amine ( | |

| IR | Ester Carbonyl ( | |

| MS (ESI) | Protonated molecular ion |

References

-

ChemicalBook . (2023).[5] Methyl 3-amino-2-hydroxy-5-methoxybenzoate Properties and CAS 55008-18-9. Retrieved from

-

PubChem . (n.d.).[1][2] Methyl 2-hydroxy-5-methoxybenzoate (Precursor Data). National Library of Medicine.[1] Retrieved from

-

Sigma-Aldrich . (n.d.). Methyl 3-amino-2-methoxy-5-methylbenzoate (Structural Analog for comparison). Retrieved from

-

National Institutes of Health . (2010). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxybenzoate (Demonstrating benzoate functionalization logic). PubMed.[1][2] Retrieved from

Sources

- 1. Methyl 3-amino-5-methoxybenzoate | C9H11NO3 | CID 11830046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-hydroxy-5-methoxybenzoate | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl 3-amino-2-hydroxy-5-methoxybenzoate | 55008-18-9 [chemicalbook.com]

Technical Guide: Safe Handling and Stability Management of Methyl 3-amino-2-hydroxy-5-methoxybenzoate

Topic: Safety and Handling of Methyl 3-amino-2-hydroxy-5-methoxybenzoate Content Type: Technical Guide / Whitepaper Audience: Research Scientists, Process Chemists, and HSE Officers

Executive Summary

Methyl 3-amino-2-hydroxy-5-methoxybenzoate (Methyl 3-amino-5-methoxysalicylate) is a functionalized aminophenol ester often utilized as a scaffold in the synthesis of antiviral agents, kinase inhibitors, and complex heterocyclic libraries. Its chemical utility is derived from its orthogonal reactivity: the nucleophilic aniline nitrogen, the phenolic hydroxyl, and the electrophilic ester.

However, this utility comes with distinct stability and safety challenges. As an aminophenol derivative , it is highly susceptible to oxidative degradation (darkening) and requires rigorous exclusion of oxygen and moisture. From a toxicological standpoint, it must be handled as a sensitizer and irritant with potential acute toxicity, consistent with the hazardous profile of substituted anilines and salicylates.

This guide provides a self-validating framework for the safe storage, manipulation, and disposal of this compound, prioritizing data integrity and operator safety.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

Understanding the functional group interplay is critical for predicting reactivity hazards.

| Property | Detail |

| IUPAC Name | Methyl 3-amino-2-hydroxy-5-methoxybenzoate |

| Common Class | Aminosalicylate Ester / Substituted Aniline |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | ~197.19 g/mol |

| Physical State | Solid (typically off-white to beige powder; darkens upon oxidation) |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Low solubility in water. |

| Key Reactivity | Oxidation prone (Aminophenol moiety); Hydrolysis sensitive (Ester moiety); Schiff base formation (Aniline moiety). |

Toxicology & Hazard Assessment (SAR Analysis)

Note: Specific toxicological data for this exact isomer may be limited in public registries. The following assessment is based on Structure-Activity Relationships (SAR) of close analogs (e.g., Methyl 3-aminosalicylate, Anisidines).

Acute Health Hazards

-

Acute Toxicity (Oral/Inhalation): Likely Category 3 or 4 . Substituted anilines can cause methemoglobinemia (interference with oxygen transport in blood) upon significant exposure.

-

Skin/Eye Corrosion: Category 2 (Irritant) .[1][2][3][4] The phenol group is acidic and corrosive to mucous membranes; the ester and amine contribute to lipophilicity, aiding dermal penetration.

-

Sensitization: High risk of Skin Sensitization (Category 1) . Aminobenzoates are established haptens that can trigger allergic contact dermatitis.

Chronic & Stability Hazards

-

Genotoxicity: Many aminophenols show weak mutagenic potential in in vitro assays (Ames test); handle as a potential mutagen.

-

Decomposition Products: Thermal decomposition releases Nitrogen Oxides (NOx) and Carbon Monoxide (CO).

Engineering Controls & Personal Protective Equipment (PPE)

The primary defense against this compound is containment . The "3-amino-2-hydroxy" motif implies it will readily oxidize to form quinone imines, which are often colored impurities that can ruin downstream catalysis.

Hierarchy of Controls Visualization

Caption: Risk mitigation hierarchy prioritizing engineering controls to prevent oxidative degradation and operator exposure.

Specific PPE Requirements

-

Gloves: Nitrile rubber (minimum 0.11 mm thickness). Double gloving is required during weighing to prevent permeation of the organic solution.

-

Respiratory: If handling micronized powder outside a hood (not recommended), use a full-face respirator with P100 (HEPA) and Organic Vapor (OV) cartridges.

-

Eyes: Chemical splash goggles. Standard safety glasses are insufficient for phenol-containing powders which can cause severe ocular damage.

Handling & Storage Protocol: The "Inert Chain"

To maintain scientific integrity, this compound must be handled under an "Inert Chain of Custody."

Storage

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen . The aminophenol moiety is an oxygen scavenger.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if possible (use porcelain or glass) to prevent trace metal catalysis of oxidation.

Weighing and Solubilization Protocol

Objective: Prepare a 100 mM stock solution in DMSO without introducing water or oxygen.

-

Preparation: Purge the headspace of the DMSO solvent bottle with dry nitrogen for 10 minutes prior to use.

-

Weighing:

-

Tare a dry, amber volumetric flask inside the fume hood.

-

Quickly transfer the solid. Note: If the solid is black or sticky, it has degraded; discard.

-

-

Dissolution:

-

Add the nitrogen-purged DMSO.

-

Sonicate briefly if necessary.

-

Checkpoint: The solution should be clear to pale yellow. A deep brown/red color indicates oxidation (quinone formation).

-

-

Usage: Use immediately. Do not store solutions for >24 hours unless frozen at -20°C under inert gas.

Degradation Pathway Visualization

Caption: Oxidative degradation pathway. The formation of quinone imines results in irreversible sample darkening.

Emergency Response Protocols

Every lab handling this material must have these specific responses ready.

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with PEG-400 (polyethylene glycol) or copious soap and water for 15 mins. | Phenolic compounds are lipophilic; water alone may not efficiently remove them. PEG-400 acts as a solvent to extract the phenol. |

| Eye Contact | Rinse with water/saline for 15 mins. Do not use neutralizing agents. | Acid/base neutralization in the eye causes exothermic damage. Dilution is the only safe method. |

| Spill (Solid) | Dampen with inert solvent (e.g., heptane) to prevent dust, then sweep. | Dry sweeping generates dust aerosols (inhalation hazard). |

| Ingestion | Do NOT induce vomiting. Seek medical attention immediately. | Risk of aspiration pneumonia and esophageal burns from the phenolic group. |

Waste Disposal

Regulatory Compliance:

-

Classification: Hazardous Chemical Waste (Toxic, Irritant).

-

Segregation: Do not mix with oxidizing agents (e.g., nitric acid, peroxides) or strong bases.

-

Quenching (Small Scale): For trace residues in glassware, rinse with a dilute acidic solution (e.g., 5% HCl) to protonate the amine (forming the water-soluble hydrochloride salt), followed by disposal in the Halogen-Free Organic Waste stream.

References

-

PubChem. (n.d.).[1][2] Methyl 2-amino-5-methoxybenzoate (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: Methyl 3-hydroxy-4-methoxybenzoate (Isomer Safety Profile). Retrieved from [Link][1][2]

-

National Institute of Health (NIH). (2025). Grouping of chemicals for safety assessment: the importance of toxicokinetic properties of salicylate esters. PubMed.[1][2] Retrieved from [Link]

Sources

- 1. Methyl 2-amino-5-methoxybenzoate | C9H11NO3 | CID 13052275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-hydroxy-5-methoxybenzoate | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

Technical Monograph: Stability Profiling and Lifecycle Management of Methyl 3-amino-2-hydroxy-5-methoxybenzoate

[1][2]

Executive Summary & Molecular Architecture[1][2]

Methyl 3-amino-2-hydroxy-5-methoxybenzoate is a highly functionalized aromatic scaffold often utilized as a pharmacophore building block in the synthesis of kinase inhibitors and heterocyclic antiviral agents.[1][2] Its utility, however, is counterbalanced by a complex reactivity profile dictated by its "push-pull" electronic structure.[1]

This guide moves beyond generic safety data sheets (SDS) to address the specific thermodynamic and kinetic instabilities inherent to the ortho-aminophenol motif embedded within a benzoate ester.

Structural Vulnerability Analysis

The molecule contains three distinct reactive centers that define its storage requirements:

| Functional Motif | Location | Reactivity Risk | Consequence |

| Ortho-Aminophenol | C2-OH, C3-NH₂ | Critical: High susceptibility to oxidative coupling and quinone imine formation.[1][2] | Rapid discoloration (browning/blackening), polymerization, loss of potency.[1][2] |

| Methyl Ester | C1-COOCH₃ | Moderate: Susceptible to hydrolysis (acid/base catalyzed).[1][2] | Formation of the carboxylic acid parent (3-amino-2-hydroxy-5-methoxybenzoic acid).[1][2] |

| Methoxy Group | C5-OCH₃ | Low/Indirect: Electron-donating group (EDG) activates the ring.[1][2] | Increases electron density, accelerating electrophilic attack and oxidation rates.[1][2] |

Degradation Pathways (Mechanistic Insight)

Understanding how the molecule fails is the first step in preventing failure.[1] The primary degradation vector is not hydrolysis, but oxidative instability driven by the electron-rich aniline adjacent to the phenol.[1][2]

Visualizing the Degradation Cascade

The following diagram illustrates the competing degradation pathways. Note that Pathway A (Oxidation) is kinetically faster in aerobic conditions than Pathway B (Hydrolysis).[1]

Figure 1: Competing degradation pathways.[1] The oxidative pathway (Red) leads to irreversible polymerization, while hydrolysis (Yellow) yields the carboxylic acid.[2]

Storage & Handling Specifications

To maintain purity >98%, a "Passive Defense" strategy must be employed to neutralize the environmental triggers identified above.[1][2]

The "Golden Rule" of Storage

Treat this compound as a latent antioxidant. Because it oxidizes easily, it will "sacrifice" itself to scavenge oxygen.[1][2] Therefore, oxygen exclusion is the single most critical storage parameter. [2]

Protocol: Long-Term Storage (Standard)[1][2]

-

Temperature: -20°C (± 5°C). The Arrhenius equation dictates that reducing temperature from 25°C to -20°C significantly retards the oxidation rate constant (

).[1][2] -

Atmosphere: Argon blanket required.[1][2] Nitrogen is acceptable, but Argon is heavier than air and provides a better barrier for solid powders in vials.[1][2]

-

Container: Amber borosilicate glass with a Teflon-lined screw cap.[1][2]

-

Desiccation: Store the vial inside a secondary container (e.g., a jar) containing activated silica gel or molecular sieves.[2]

Protocol: Benchtop Handling (Short-Term)

When weighing or dispensing the compound for experiments:

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[1]

-

Dissolve immediately in degassed solvents.

-

If making a stock solution, use DMSO or Anhydrous DMF .[1][2] Avoid protic solvents (Methanol/Ethanol) for storage >24 hours due to potential transesterification or solvolysis.[1]

Analytical Monitoring (QC Workflow)

Visual inspection is often the most sensitive early indicator of degradation.[1]

Recommended HPLC Method

Standard reverse-phase methods may cause on-column degradation if the pH is neutral.[1][2] You must use an acidic mobile phase to protonate the amine (

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm | Sterically protected silanes resist acidic hydrolysis.[1][2] |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Low pH (~2.[1]0) stabilizes the amine and suppresses phenol ionization.[1] |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Matches ionic strength; prevents peak tailing.[1][2] |

| Detection | UV @ 254 nm and 310 nm | 310 nm is specific for the oxidized quinoid impurities.[1] |

QC Logic Flow

The following diagram outlines the decision matrix for validating material quality before use in synthesis.

Figure 2: Quality Control Decision Matrix. Note the use of Sodium Bisulfite in recrystallization to arrest oxidation.[2]

Emergency Stabilization (Salvage Protocol)

If valuable material has partially oxidized (turned light brown but not black), it can often be salvaged via recrystallization.[1][2]

Protocol:

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11830046, Methyl 3-amino-5-methoxybenzoate (Structural Analog).[1][2] Retrieved from [Link]

-

International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] Retrieved from [Link]

-

Nara, S. et al. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation.[1][2] Journal of Medicinal Chemistry.[1][2][4] (Demonstrates instability and handling of o-aminophenol motifs). Retrieved from [Link]

Sources

- 1. methyl 3-amino-2-methoxy-5-methylbenzoate hydrochloride | 1203898-09-2 [sigmaaldrich.com]

- 2. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]

- 3. reddit.com [reddit.com]

- 4. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of "Methyl 3-amino-2-hydroxy-5-methoxybenzoate" and its analogs

Executive Summary

Methyl 3-amino-2-hydroxy-5-methoxybenzoate (CAS 55008-18-9) is a specialized anthranilate derivative serving as a critical intermediate in the synthesis of heterocyclic pharmacophores and natural product analogs.[1][2] Structurally, it represents a highly functionalized benzene core—featuring orthogonal amino, hydroxyl, and ester functionalities—that allows for divergent synthetic pathways.[1]

This guide analyzes its utility as a precursor for benzoxazoles and phenoxazinones (the chromophore of actinomycin antibiotics), detailing its synthesis, reactivity profile, and structural relationship to biologically active analogs.[1]

Chemical Identity & Physical Profile[1][2]

| Property | Specification |

| Systematic Name | Methyl 3-amino-2-hydroxy-5-methoxybenzoate |

| CAS Number | 55008-18-9 |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| Core Scaffold | 3-Hydroxyanthranilic acid (3-HAA) derivative |

| Key Functional Groups | Primary Amine (-NH₂), Phenolic Hydroxyl (-OH), Methyl Ester (-COOMe), Methoxy Ether (-OMe) |

| Physical State | Solid (typically off-white to pale yellow powder) |

Synthesis & Production Architecture

The synthesis of Methyl 3-amino-2-hydroxy-5-methoxybenzoate follows a classic aromatic substitution strategy, leveraging the directing effects of the hydroxyl and methoxy groups.[1]

Retrosynthetic Logic

The target molecule is accessed via the reduction of its nitro-precursor.[1] The nitro group is introduced ortho to the phenolic hydroxyl (position 3) via electrophilic aromatic substitution.[1]

Pathway:

-

Precursor: Methyl 2-hydroxy-5-methoxybenzoate (or the corresponding acid).[1]

-

Nitration: Electrophilic nitration using dilute nitric acid or a nitrate salt in acetic acid.[1] The 5-methoxy and 2-hydroxy groups cooperatively direct the incoming nitro group to the 3-position.[1]

-

Reduction: Catalytic hydrogenation (Pd/C) or chemical reduction (Fe/HCl) converts the nitro group to the amine.[1]

Synthetic Workflow Diagram

The following diagram illustrates the stepwise conversion from the salicylate precursor to the target amino-ester.

Figure 1: Synthetic route from salicylate precursor via nitration and subsequent reduction.[1][2][3][4][5][6][7]

Critical Protocol: Nitro Reduction (General Procedure)

Note: This is a standardized protocol for 3-nitro-2-hydroxybenzoates derived from similar anthranilate syntheses.[1]

-

Dissolution: Dissolve 1.0 eq of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate in Methanol (MeOH).

-

Catalyst Addition: Add 10% Pd/C (5-10 wt% of substrate) under an inert atmosphere (N₂).[1]

-

Hydrogenation: Purge with Hydrogen gas (H₂) and stir under balloon pressure (1 atm) at room temperature for 4–6 hours. Monitor via TLC (disappearance of yellow nitro spot).[1]

-

Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water if necessary to obtain the off-white amine product.

Mechanistic Reactivity & Applications[1]

The "3-amino-2-hydroxy" motif is a privileged scaffold in medicinal chemistry, known as an "ortho-aminophenol" system.[1] This arrangement allows for rapid heterocyclization.[1]

Divergent Synthesis Pathways[1]

-

Benzoxazole Formation: Reaction with aldehydes or carboxylic acids leads to ring closure, forming benzoxazoles.[1] These cores are ubiquitous in antiviral and anticancer agents.[1]

-

Phenoxazinone Synthesis: Oxidative dimerization (using oxidants like potassium ferricyanide or tyrosinase) mimics the biosynthesis of Actinomycin D .[1] Two molecules of the anthranilate couple to form the tricyclic phenoxazinone chromophore.[1]

Figure 2: Divergent reactivity profile showing cyclization to bioactive heterocycles.[1]

Analogs & Structure-Activity Relationships (SAR)

The biological activity of this scaffold is highly sensitive to the substitution pattern on the benzene ring.[1] The 5-methoxy group distinguishes this compound from the natural metabolite 3-hydroxyanthranilic acid.[1]

Comparative Analysis Table[1]

| Compound | Structure Difference | Biological Context |

| Target (CAS 55008-18-9) | 5-Methoxy, Methyl Ester | Synthetic building block; precursor to 7-methoxy-phenoxazinones. |

| 3-Hydroxyanthranilic Acid | Unsubstituted Acid | Tryptophan metabolite; precursor to NAD+ and excitotoxic quinolinic acid.[1][2] |

| 4-Methyl-3-hydroxyanthranilic acid | 4-Methyl, Acid | Actinomycin precursor.[1][3] The methyl group is crucial for DNA intercalation properties.[1] |

| Methyl 3-amino-4-hydroxybenzoate | Regioisomer (OH at 4) | Different electronic properties; does not form benzoxazoles easily.[1] |

Biological Implications[1]

-

Actinomycin Analogs: The 5-methoxy analog (derived from our target) yields a modified phenoxazinone chromophore.[1] Research suggests that altering the chromophore affects the DNA-binding kinetics and sequence specificity of actinomycin-type antibiotics.[1]

-

Kynurenine Pathway Modulation: Analogs of 3-hydroxyanthranilic acid are investigated as inhibitors of 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) .[1] Inhibition of this enzyme can reduce the production of quinolinic acid, a neurotoxin implicated in neurodegenerative diseases.[1]

References

-

Accela ChemBio. (n.d.).[1][2] Methyl 3-Amino-2-hydroxy-5-methoxybenzoate Product Information. Retrieved from

-

KEGG Compound Database. (n.d.).[1] 5-Methoxy-3-hydroxyanthranilic acid.[1][4] Kyoto Encyclopedia of Genes and Genomes. Retrieved from [1]

-

Crnovčić, I., et al. (2015).[1][8] Biosynthetic rivalry of o-aminophenol-carboxylic acids initiates production of hemi-actinomycins. ResearchGate. Retrieved from

-

ChemicalBook. (2023).[1] Methyl 3-amino-2-hydroxy-5-methoxybenzoate CAS 55008-18-9.[1][2][9][10] Retrieved from [1]

-

American Society for Microbiology. (n.d.).[1] Biosynthesis of the Actinomycin Chromophore. Retrieved from

Sources

- 1. 40872-87-5,Methyl 3-Amino-4-chlorobenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 832114-08-6,2-(Dimethylamino)phenylboronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. researchgate.net [researchgate.net]

- 4. rest.kegg.jp [rest.kegg.jp]

- 5. Page loading... [guidechem.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Methyl 3-amino-2-hydroxy-5-methoxybenzoate|2-羟基-3-氨基-5-甲氧基苯甲酸甲酯(55008-18-9)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 10. chem-space.com [chem-space.com]

Methodological & Application

Application Note: High-Efficiency Synthesis of Methyl 3-Amino-2-Hydroxy-5-Methoxybenzoate

Executive Summary

This application note details a robust, two-step synthetic protocol for the preparation of Methyl 3-amino-2-hydroxy-5-methoxybenzoate , a critical intermediate in the synthesis of bioactive heterocyclic pharmaceuticals. The method utilizes a regioselective nitration of methyl 5-methoxysalicylate followed by a catalytic hydrogenation.

This protocol is designed for scalability and purity, prioritizing "self-validating" visual endpoints and high-yielding workups. The workflow minimizes chromatographic purification requirements by leveraging the solubility differences between the nitro-precursor and the amino-product.

Retrosynthetic Analysis & Strategy

The synthesis targets the introduction of an amino group at the 3-position of the pharmacophore. The 5-methoxy and 2-hydroxy groups strongly influence the electrophilic substitution patterns, directing nitration almost exclusively to the 3-position (ortho to the phenol, meta to the methoxy).

Reaction Scheme

Figure 1: Synthetic pathway from methyl 5-methoxysalicylate to the target amino-ester.

Step 1: Regioselective Nitration

Objective: Synthesize Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate (CAS 2888-09-7).[1]

Rationale

Direct nitration is chosen over nitrosation-oxidation due to the activated nature of the phenolic ring. Acetic acid is selected as the solvent to moderate the potency of nitric acid, preventing over-nitration or oxidation of the methoxy group (which can occur with concentrated

Protocol

Reagents:

-

Methyl 5-methoxysalicylate (1.0 eq)

-

Nitric Acid (70%, 1.1 eq)

-

Glacial Acetic Acid (10 volumes relative to SM mass)

-

Ice/Water bath

Procedure:

-

Dissolution: Charge a 3-neck round-bottom flask with Methyl 5-methoxysalicylate and Glacial Acetic Acid. Stir until fully dissolved.

-

Cooling: Cool the solution to 0–5°C .

-

Critical Process Parameter (CPP): Temperature must remain below 10°C to avoid dinitration.

-

-

Addition: Add Nitric Acid dropwise over 30 minutes.

-

Self-Validating Sign: The solution will transition from colorless/pale pink to a deep yellow/orange, indicating formation of the nitro chromophore.

-

-

Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).

-

Endpoint: Disappearance of the less polar starting material (

) and appearance of the yellow nitro product spot (

-

-

Quench: Pour the reaction mixture into 5 volumes of ice-cold water with vigorous stirring. The product should precipitate as a yellow solid.

-

Isolation: Filter the yellow precipitate. Wash with cold water (

vol) to remove residual acid. -

Drying: Dry in a vacuum oven at 45°C.

Yield Expectation: 85–92% Appearance: Yellow crystalline solid.

Step 2: Catalytic Hydrogenation

Objective: Reduction to Methyl 3-amino-2-hydroxy-5-methoxybenzoate (CAS 55008-18-9).[1][2][3][4]

Rationale

Catalytic hydrogenation (

Protocol

Reagents:

-

Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate (Step 1 product)[1]

-

10% Palladium on Carbon (5 wt% loading, e.g., 50 mg Pd/C per 1 g substrate)

-

Methanol (HPLC Grade, 15 volumes)

-

Hydrogen Gas (Balloon or Parr Shaker)

Procedure:

-

Inerting: Charge the nitro-intermediate and Methanol into a hydrogenation vessel. Add the Pd/C catalyst carefully (keep wet with solvent to prevent sparking).

-

Purge: Evacuate the vessel and backfill with Nitrogen (

), then Hydrogen ( -

Reaction: Stir under Hydrogen atmosphere (1–3 bar) at Room Temperature (20–25°C) for 4–6 hours.

-

Self-Validating Sign: The intense yellow color of the nitro compound will fade to a pale beige or colorless solution, indicating conversion to the amine.

-

-

Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

-

Caution: Do not let the Pd/C dry out completely on the filter (pyrophoric hazard).

-

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap, 40°C).

-

Purification (if needed): Recrystallize from minimal hot Ethanol or an EtOAc/Hexane mixture.

Yield Expectation: 90–95% Appearance: Off-white to pale beige solid.

Workup Logic Flow

Figure 2: Purification workflow ensuring removal of catalyst and high purity isolation.

Characterization & Specifications

For the target Methyl 3-amino-2-hydroxy-5-methoxybenzoate :

| Parameter | Specification | Notes |

| Appearance | Off-white / Pale Beige Solid | Amines darken upon air oxidation; store under inert gas. |

| Molecular Weight | 197.19 g/mol | Formula: |

| The aromatic protons will show meta coupling ( | ||

| Mass Spectrometry | ESI+ Mode | |

| TLC ( | Stains purple/brown with Ninhydrin (indicative of primary amine). |

References

-

Precursor Synthesis (Nitration Context)

-

Reduction Methodology

-

Compound Identification

Sources